The Bifunctional Utility of (4-Iodophenyl)(phenyl)phosphinic acid (CAS 54185-74-9): A Technical Guide to Synthesis, Surface Anchoring, and Cross-Coupling Applications
The Bifunctional Utility of (4-Iodophenyl)(phenyl)phosphinic acid (CAS 54185-74-9): A Technical Guide to Synthesis, Surface Anchoring, and Cross-Coupling Applications
Executive Summary
In the realm of advanced organic synthesis and materials science, bifunctional building blocks are critical for developing complex molecular architectures. (4-Iodophenyl)(phenyl)phosphinic acid (CAS 54185-74-9) represents a highly versatile, dual-action scaffold. It features a reactive aryl iodide pole primed for transition-metal-catalyzed carbon-carbon bond formation, and a robust phosphinic acid pole ideal for metal coordination and surface anchoring.
This whitepaper provides an in-depth technical analysis of CAS 54185-74-9, detailing its physicochemical properties, the causality behind its reactivity profiles, and self-validating experimental protocols for both synthetic extension and materials engineering.
Physicochemical Profiling & Structural Dynamics
The utility of (4-Iodophenyl)(phenyl)phosphinic acid stems directly from its structural geometry. Unlike planar carboxylic acids, the phosphorus center adopts a tetrahedral geometry, which alters the steric environment and binding angles when interacting with metal surfaces or biological targets[1][2].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | (4-Iodophenyl)(phenyl)phosphinic acid |
| CAS Number | 54185-74-9 |
| Molecular Formula | C₁₂H₁₀IO₂P |
| Molecular Weight | 344.09 g/mol |
| Appearance | White to off-white solid powder |
| Core Moieties | Aryl Iodide (C-I), Phosphinic Acid (P(=O)OH) |
| Solubility Profile | Soluble in polar aprotic solvents (DMF, DMSO), alcohols (EtOH, MeOH); sparingly soluble in non-polar hydrocarbons. |
The Bifunctional Reactivity Paradigm
To leverage CAS 54185-74-9 effectively, researchers must understand the causality behind its dual reactivity. The molecule is designed to be modified at one pole without degrading the other, provided the reaction conditions are orthogonally controlled.
The Aryl Iodide Pole: Transition-Metal Catalysis
The C-I bond on the 4-iodophenyl ring has the lowest bond dissociation energy among aryl halides. This makes it exceptionally prone to oxidative addition by Palladium(0) or Copper(I) catalysts[3]. Consequently, cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) can be executed under mild conditions (often at or slightly above room temperature), preserving the integrity of the phosphinic acid moiety[4].
The Phosphinic Acid Pole: Coordination and Anchoring
Phosphinic acids (R₂P(=O)OH) are superior to traditional carboxylic acids for surface functionalization due to their hydrolytic stability. When exposed to aqueous environments or varying pH levels, carboxylate anchors frequently desorb. In contrast, the phosphinate group forms highly stable, oxidation-resistant bidentate or monodentate linkages with metal oxides (e.g., TiO₂, ZnO)[2][5]. Furthermore, the tetrahedral geometry of the phosphorus atom acts as a steric spacer, preventing unwanted aggregation of conjugated systems on the substrate surface.
Bifunctional reactivity map of CAS 54185-74-9 demonstrating orthogonal application pathways.
Experimental Workflows & Validating Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate success can be quantitatively proven before proceeding to subsequent steps.
Protocol A: Suzuki-Miyaura Extension of the Aryl Iodide
Objective: Synthesize an extended biaryl phosphinic acid ligand via C-C bond formation[4]. Causality: Water is utilized as a co-solvent to dissolve the inorganic base and accelerate the formation of the reactive boronate complex. The low dissociation energy of the C-I bond allows the use of standard Pd(PPh₃)₄ without requiring highly specialized, electron-rich ligands.
Step-by-Step Methodology:
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Preparation: In a Schlenk flask under N₂, combine CAS 54185-74-9 (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
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Solvent System: Add a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v/v). The biphasic nature ensures phase-transfer efficiency.
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Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq). Seal the flask and heat to 80°C for 6-8 hours.
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Workup: Cool to room temperature, acidify the aqueous layer to pH 2 using 1M HCl (to protonate the phosphinate back to phosphinic acid), and extract with Ethyl Acetate.
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Self-Validation (³¹P NMR): Monitor the reaction via ³¹P NMR. The starting material exhibits a distinct phosphorus resonance. A successful cross-coupling alters the electronic environment of the attached phenyl ring, inducing a measurable chemical shift in the ³¹P spectrum, thereby confirming the transformation without requiring isolation.
Protocol B: Surface Functionalization of TiO₂ Photoanodes
Objective: Anchor the phosphinic acid onto a metal oxide surface to act as a molecular insulator for Dye-Sensitized Solar Cells (DSSCs)[5].
Causality: The P=O and P-OH groups coordinate to Ti(IV) sites, forming strong Ti-O-P linkages. This creates a hydrophobic barrier that prevents electrolyte recombination with the photoanode, thereby increasing the open-circuit voltage (
Step-by-Step Methodology:
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Substrate Preparation: Ultrasonically clean FTO glass coated with mesoporous TiO₂ in ethanol, then subject to UV-Ozone treatment for 15 minutes to maximize surface hydroxyl (-OH) groups.
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Solution Preparation: Dissolve CAS 54185-74-9 in anhydrous ethanol to create a 0.1 mM anchoring solution.
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Immersion: Submerge the TiO₂ substrate into the solution and incubate in the dark at room temperature for 18-24 hours.
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Rinsing: Remove the substrate, rinse copiously with anhydrous ethanol to remove unreacted (physisorbed) molecules, and dry under a gentle stream of N₂.
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Self-Validation (XPS/FTIR): Validation of successful anchoring is achieved through Attenuated Total Reflectance FTIR (ATR-FTIR). The disappearance of the broad P-OH stretch (2600-2800 cm⁻¹) and the emergence of distinct Ti-O-P vibrational bands (1000-1100 cm⁻¹) serve as an internal validation of covalent surface integration.
Step-by-step workflow for the covalent surface anchoring of CAS 54185-74-9 onto TiO2 substrates.
Advanced Applications in Materials Science
Beyond basic ligand design, the unique properties of (4-Iodophenyl)(phenyl)phosphinic acid enable several advanced applications:
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Dye-Sensitized Solar Cells (DSSCs): Used as a co-adsorbent, the phosphinic acid anchors to the TiO₂ surface while the bulky iodophenyl group acts as a steric shield. This prevents dye aggregation and suppresses dark current, significantly enhancing device efficiency[5].
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Metal-Organic Frameworks (MOFs): The phosphinate moiety bridges transition metal nodes (e.g., Zn²⁺, Cu²⁺) to form robust coordination polymers. The protruding iodine atoms line the pores of the MOF, providing reactive sites for Post-Synthetic Modification (PSM) via solid-state cross-coupling.
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Advanced Flame Retardants: Organophosphorus compounds inherently disrupt the combustion cycle. The incorporation of a heavy iodine atom provides synergistic radical-quenching properties in the gas phase, making derivatives of this compound highly effective flame-retardant additives for aerospace polymers.
References
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Sigma-Aldrich. Phosphinous acid - Product Catalog. Retrieved from 1
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Alfa Chemistry. CAS 54185-74-9 (4-Iodophenyl)(phenyl)phosphinicacid - Ligands. Retrieved from 6
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ResearchGate. Anchoring groups for photocatalytic water oxidation on metal oxide surfaces. Retrieved from 2
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ResearchGate. Investigation on the Interface Modification of TiO2 Surfaces by Functional Co-Adsorbents for High-Efficiency Dye-Sensitized Solar Cells. Retrieved from 5
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ACS Publications. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. Retrieved from 3
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ResearchGate. Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating. Retrieved from 4
